Methyl p-Hexadecyloxybenzoate
Overview
Description
Methyl p-Hexadecyloxybenzoate is an organic compound with the chemical formula C24H40O3. It is a colorless to slightly yellow oily liquid. This compound is known for its unique structure, which includes a benzoate ester linked to a long hexadecyloxy chain. It is used in various industrial and scientific applications due to its distinctive chemical properties .
Mechanism of Action
Methyl p-Hexadecyloxybenzoate, also known as Methyl 4-hexadecoxybenzoate, is an organic compound with the chemical formula C22H36O3
Target of Action
It’s worth noting that the compound is widely used as a uv absorber and sunscreen in cosmetics and personal care products to protect the skin from ultraviolet rays .
Biochemical Analysis
Cellular Effects
Methyl p-Hexadecyloxybenzoate affects various types of cells and cellular processes. It has been found to alter cell growth rates and affect gene expression levels related to pathways that modulate cell growth and basic molecular processes . The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound can lead to changes in cellular function, which need to be monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial antimicrobial properties without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on organ function and overall health . It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and breakdown within the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effectiveness.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-Hexadecyloxybenzoate can be synthesized through the esterification of p-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
p-Hydroxybenzoic acid+Hexadecanol→Methyl p-Hexadecyloxybenzoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl p-Hexadecyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: p-Hexadecyloxybenzoic acid.
Reduction: p-Hexadecyloxybenzyl alcohol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Methyl p-Hexadecyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as a preservative and stabilizer.
Comparison with Similar Compounds
Methylparaben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethylparaben: Similar to Methylparaben but with an ethyl group instead of a methyl group.
Propylparaben: Contains a propyl group and is also used as a preservative.
Uniqueness: Methyl p-Hexadecyloxybenzoate is unique due to its long hexadecyloxy chain, which imparts distinct lipophilic properties. This makes it particularly suitable for applications requiring integration into lipid environments, such as in drug delivery systems and cosmetic formulations .
Properties
IUPAC Name |
methyl 4-hexadecoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26-2/h17-20H,3-16,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOJBUZKWYRALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405598 | |
Record name | Methyl 4-hexadecyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40654-35-1 | |
Record name | Methyl 4-hexadecyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-(HEXADECYLOXY)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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